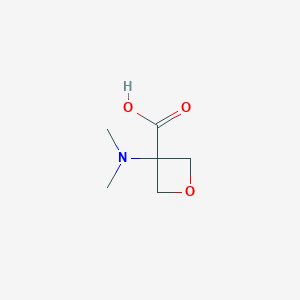

3-(Dimethylamino)oxetane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Dimethylamino)oxetane-3-carboxylic acid is a derivative of oxetane . Oxetanes are four-membered ring compounds containing one oxygen and three carbon atoms . They are stable, highly reactive, and have a high ring strain, making them valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of oxetanes often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be enhanced by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetanes can be further manipulated to access a range of oxetane derivatives . For example, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields .Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered oxetane ring with a carboxylic acid and a dimethylamino group attached . The molecular weight is 117.10 g/mol .Chemical Reactions Analysis

Oxetanes can undergo various chemical reactions. For instance, they can be formed through the opening of an epoxide ring with a ylide . They can also undergo bromination or epoxidation . The formation of the oxetane ring from an epoxide requires moderate heating due to the activation energy involved .Mechanism of Action

The exact mechanism of action of 3-(Dimethylamino)oxetane-3-carboxylic acid is not yet fully understood. However, it is believed to act as a modulator of several biochemical pathways. This compound has been shown to interact with enzymes and other proteins, which can lead to changes in their activity. It is also believed to act as a ligand for several receptors, which can lead to changes in gene expression and other cellular processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on cells and tissues. For example, it has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in certain types of cells. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-(Dimethylamino)oxetane-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of experiments. It is also relatively stable, which allows for long-term storage without degradation. However, this compound can be toxic in high concentrations and should be handled with caution.

Future Directions

Due to its unique properties, there are a number of potential future directions for 3-(Dimethylamino)oxetane-3-carboxylic acid research. These include further studies into its mechanism of action and its effects on cellular processes. Additionally, this compound could be used to develop new drugs or treatments for various diseases. Finally, further research into its biochemical and physiological effects could lead to new insights into the regulation of cellular processes.

Synthesis Methods

3-(Dimethylamino)oxetane-3-carboxylic acid is most commonly synthesized through a reaction between dimethylamine and oxalyl chloride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to avoid oxidation and hydrolysis of the reactants. The reaction must be monitored carefully to ensure that the desired product is obtained. Once the reaction is complete, the product is purified by chromatography or recrystallization.

Scientific Research Applications

3-(Dimethylamino)oxetane-3-carboxylic acid has a wide range of scientific research applications. It is often used as a starting material in the synthesis of pharmaceuticals and other compounds. It is also used to study the properties of proteins and other biomolecules, as well as the effects of various drugs on cellular processes. This compound can also be used to study the effects of hormones and other signaling molecules on cell growth and differentiation.

properties

IUPAC Name |

3-(dimethylamino)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7(2)6(5(8)9)3-10-4-6/h3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJVQJNOUUGBOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(COC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)